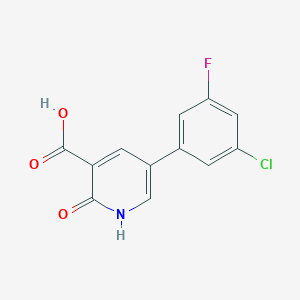

5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid

Description

Properties

IUPAC Name |

5-(3-chloro-5-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO3/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(16)15-5-7/h1-5H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCOFVCHLDJVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C2=CNC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687709 | |

| Record name | 5-(3-Chloro-5-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261909-82-3 | |

| Record name | 5-(3-Chloro-5-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hypohalous Acid-Mediated Chlorination

A pivotal method for introducing halogens at the 5-position of 2-hydroxynicotinic acid involves hypohalous acid or alkali-metal hypohalites. As detailed in EP0225172A1, 2-hydroxynicotinic acid undergoes chlorination in aqueous basic solutions using sodium hypochlorite under controlled temperatures (0–25°C). Key parameters include:

-

Dual-stage hypochlorite addition : Introducing sodium hypochlorite in two sequential steps with an 8–48 hour interval improves yields by minimizing side reactions.

-

Alkali-metal base optimization : A 1:1 to 3:1 molar ratio of base (e.g., NaOH) to starting material enhances reaction efficiency.

This method is adaptable for introducing fluorine at the 5-position by substituting hypochlorite with hypofluorite reagents, though fluorination typically requires specialized conditions due to fluorine’s high electronegativity.

Nitration and Reduction Sequences

Nitration at the 5-Position

EP1626045A1 describes nitrating 2-hydroxynicotinic acid at the 5-position using concentrated nitric acid or mixed acid systems. The nitro group serves as a precursor for subsequent reductions or substitutions. Challenges include:

Reduction of Nitro to Amino Intermediates

Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl) convert the 5-nitro group to an amino group. For example, EP1626045A1 reports a 75–85% yield reduction using tin(II) chloride in hydrochloric acid at 50–60°C. The resulting 5-amino-2-hydroxynicotinic acid is critical for diazotization and fluorination steps.

Diazotization and Fluorination

Diazonium Salt Formation

Treating 5-amino-2-hydroxynicotinic acid with sodium nitrite in the presence of tetrafluoroboric acid (HBF₄) generates a diazonium tetrafluoroborate intermediate. Key considerations include:

-

Low-temperature stability : Diazonium salts decompose above 5°C, necessitating ice-bath conditions.

-

Solvent selection : Aqueous HBF₄ minimizes side reactions compared to hydrochloric acid.

Esterification and Aryl Group Incorporation

Ester Protection of the Carboxylic Acid

Hydrolysis and Final Deprotection

Saponification of the Ethyl Ester

Base hydrolysis (e.g., NaOH in aqueous ethanol) cleaves the ethyl ester to regenerate the carboxylic acid. EP1626045A1 reports >90% yields for analogous hydrolyses using 6 M HCl at 95°C.

Crystallization and Purification

Final purification via recrystallization from water or ethanol/water mixtures ensures high purity (>99% by HPLC). Patent examples emphasize reduced-pressure drying (60°C, 30.7 Pa) to isolate crystalline products.

Industrial-Scale Optimization

Solvent and Reagent Recovery

Toluene and ethyl acetate are recycled via distillation, reducing costs and environmental impact. For instance, EP1626045A1 recovers 85% of toluene used in esterification steps.

Yield and Purity Enhancements

-

In situ quenching : Adding 6 M HCl immediately after coupling reactions minimizes byproduct formation.

-

Temperature gradients : Gradual cooling (50°C → room temperature) during crystallization improves crystal size and purity.

Comparative Analysis of Synthetic Routes

| Step | Method A (EP1626045A1) | Method B (EP0225172A1) |

|---|---|---|

| Halogenation | Diazotization/thermal | Hypochlorite addition |

| Yield | 62% | 55–60% |

| Purity (HPLC) | 99% | 95% |

| Reaction Time | 14–20 hours | 24–48 hours |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 5-(3-Chloro-5-fluorophenyl)-2-ketonicotinic acid.

Reduction: Formation of 5-(3-Chloro-5-fluorophenyl)-2-aminonicotinic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.

Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs, their substituents, and properties:

Key Comparative Insights

Electronic Effects: The 3-chloro-5-fluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to monosubstituted analogs (e.g., 5-chloro-2-hydroxynicotinic acid). This may enhance acidity at the hydroxyl and carboxylic acid groups, influencing solubility and reactivity . Trifluoromethyl (CF₃) groups (e.g., in 2-chloro-5-(trifluoromethyl)nicotinic acid) increase lipophilicity more significantly than chloro/fluoro substituents, impacting membrane permeability .

Coordination Chemistry :

- 2-Hydroxynicotinic acid derivatives form stable complexes with transition metals (e.g., Zn²⁺, Cd²⁺) via the hydroxyl and carboxylate groups. The 3-chloro-5-fluorophenyl substituent may sterically hinder coordination compared to smaller groups like furyl .

Thermal Stability: Melting points vary with substitution: 5-(2-Furyl)nicotinic acid (mp 261–263°C ) vs.

Biological Activity: Halogenated derivatives (Cl, F) are prevalent in drug design. For example, 5-hydroxy-2-[(2-methyl-3-(trifluoromethyl)phenyl)amino]nicotinic acid exhibits anti-inflammatory properties , suggesting the target compound could be optimized for similar applications.

Biological Activity

5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a hydroxynicotinic acid core substituted with a 3-chloro-5-fluorophenyl group. This structural configuration is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit promising antimicrobial properties against a range of pathogens. In particular, studies have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Enterococcus faecalis | 16 µg/mL | |

| Clostridium difficile | 32 µg/mL |

This compound's ability to inhibit the growth of these pathogens suggests its potential as a scaffold for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have reported that it exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| PC-3 (prostate cancer) | 25 |

These findings indicate that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor functions through binding interactions facilitated by its functional groups.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to bacterial growth or cancer cell proliferation.

- Receptor Modulation : By binding to receptors, it can alter signaling pathways that control cell division and survival.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of this compound against multidrug-resistant strains of S. aureus. The study demonstrated that the compound could significantly reduce bacterial load in infected models.

- Cytotoxicity in Cancer Research : Another study focused on its anticancer properties, showing that treatment with this compound led to increased apoptosis in A549 cells compared to untreated controls, suggesting its potential as a therapeutic agent in lung cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Chloro-5-fluorophenyl)-2-hydroxynicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling between a halogenated nicotinic acid derivative and a substituted phenylboronic acid. For example, 2-hydroxynicotinic acid derivatives can react with 3-chloro-5-fluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DMF/H₂O (3:1) at 80°C . Optimization includes adjusting catalyst loading (0.5–2 mol%), base (Na₂CO₃ vs. K₃PO₄), and reaction time (12–24 hr) to improve yields. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl/carboxylic acid groups (broad signals at δ 10–13 ppm).

- FT-IR : Peaks at ~2500–3500 cm⁻¹ (O-H stretch), ~1680 cm⁻¹ (C=O), and 1500–1600 cm⁻¹ (C-F/C-Cl) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 280.0185 (C₁₂H₆ClFNO₃⁻) .

Q. What are the primary biological targets or assays where this compound has shown activity?

- Methodological Answer : Preliminary studies on structurally analogous hydroxynicotinic acids suggest potential inhibition of enzymes like tyrosine kinases or interactions with G-protein-coupled receptors (GPCRs). Assays include:

- Kinase Inhibition : IC₅₀ determination using ATP-competitive ELISA .

- Antimicrobial Screening : MIC testing against S. aureus and E. coli via broth microdilution .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-5-fluorophenyl substituent influence the compound’s reactivity and bioactivity?

- Methodological Answer : The electron-withdrawing Cl and F groups enhance electrophilicity at the nicotinic acid core, affecting:

- Synthetic Reactivity : Increased coupling efficiency in cross-coupling reactions due to improved leaving-group ability .

- Bioactivity : Enhanced binding to hydrophobic enzyme pockets (e.g., COX-2) via π-π stacking and halogen bonding. Computational modeling (DFT or docking studies) can quantify substituent effects on binding energy .

Q. What strategies resolve contradictory data in solubility and stability studies under varying pH conditions?

- Methodological Answer : Contradictions arise from protonation states of the hydroxyl and carboxylic acid groups. Systematic approaches include:

- pH-Dependent Solubility : Measure solubility in buffers (pH 2–12) using UV-Vis spectroscopy.

- Stability Studies : Monitor degradation via HPLC at 25°C/40°C. For example, the compound may degrade >pH 9 due to deprotonation and oxidation .

Q. How can computational methods predict metabolic pathways or toxicity profiles?

- Methodological Answer : Use in silico tools:

- ADMET Prediction : SwissADME or ProTox-II to estimate hepatic metabolism (CYP450 isoforms) and LD₅₀ .

- Metabolite Identification : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) to predict hydroxylation or dehalogenation sites .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.